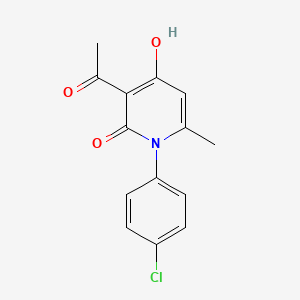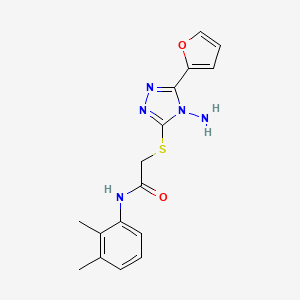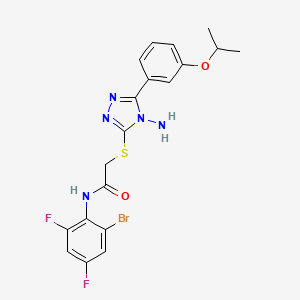![molecular formula C25H24N2O5 B12130267 3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(3-propoxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12130267.png)
3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(3-propoxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known by its IUPAC name, is a complex heterocyclic molecule. It combines a pyrrole ring with a furan ring, and its structure features various functional groups. Let’s break it down:
Pyrrole Ring: The central pyrrole ring contains a nitrogen atom (N) and three carbon atoms ©. It imparts aromaticity and contributes to the compound’s stability.
Furan Ring: The furan ring consists of four carbon atoms and one oxygen atom (O). It’s also aromatic and adds to the overall complexity.
Functional Groups:
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for this compound, but here’s a common one:
Heterocyclization Reaction: Start with a suitable precursor containing the pyrrole and furan moieties. Cyclize these fragments using a Lewis acid catalyst (such as AlCl₃) to form the central pyrrole-furan ring system.
Functional Group Installations: Introduce the hydroxyl, carbonyl, and propoxy groups using appropriate reagents and conditions.
Industrial Production:: Industrial-scale synthesis often involves multistep processes, optimizing yields and minimizing side reactions. Detailed industrial methods are proprietary, but academic research informs these approaches.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or carboxylic acid.
Reduction: Reduction of the carbonyl group yields an alcohol.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups.
Cyclization: Intramolecular reactions can lead to diverse products.
Oxidation: KMnO₄, PCC (pyridinium chlorochromate)
Reduction: NaBH₄, LiAlH₄
Substitution: Alkyl halides, aryl halides
Cyclization: Lewis acids (AlCl₃, FeCl₃)
- Oxidation: Ketone or carboxylic acid derivatives
- Reduction: Alcohol derivatives
- Substitution: Various alkyl/aryl-substituted derivatives
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemical Research: Used as a building block in organic synthesis.
Industry: May serve as a precursor for specialized materials.
Wirkmechanismus
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Eigenschaften
Molekularformel |
C25H24N2O5 |
|---|---|
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(3-propoxyphenyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H24N2O5/c1-3-12-31-19-8-4-7-18(13-19)22-21(23(28)20-10-9-16(2)32-20)24(29)25(30)27(22)15-17-6-5-11-26-14-17/h4-11,13-14,22,29H,3,12,15H2,1-2H3 |
InChI-Schlüssel |
XDQJVLLVGGDCBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C4=CC=C(O4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B12130190.png)
![3-[(4-Fluorophenyl)methylthio]-4-(2-furylmethyl)-5-pyrazin-2-yl-1,2,4-triazole](/img/structure/B12130202.png)
![Phenol, 4-bromo-2-[[(4-bromophenyl)imino]methyl]-6-methoxy-](/img/structure/B12130209.png)
![7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12130212.png)




![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B12130235.png)
![(5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12130237.png)
![(5Z)-5-(2-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12130243.png)

![N-(4-methylphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12130258.png)
![N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-propoxybenzamide](/img/structure/B12130262.png)
